An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1-benzofuran-5-ol
An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1-benzofuran-5-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its unique electronic and structural features have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents.[1][2] Within this vast chemical space, 2-Methyl-1-benzofuran-5-ol emerges as a compound of significant interest, offering a versatile platform for further chemical exploration and drug design. This technical guide provides a comprehensive overview of the chemical properties of 2-Methyl-1-benzofuran-5-ol, including its synthesis, spectral characteristics, physicochemical properties, and a perspective on its potential biological significance. By synthesizing available data and projecting logical experimental pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel benzofuran-based molecules.
Molecular Structure and Physicochemical Properties
2-Methyl-1-benzofuran-5-ol, a substituted benzofuran, possesses a fused ring system consisting of a benzene ring and a furan ring. The presence of a hydroxyl group at the 5-position and a methyl group at the 2-position significantly influences its chemical behavior and potential biological activity.
Table 1: Physicochemical Properties of 2-Methyl-1-benzofuran-5-ol and Related Compounds
| Property | 2-Methyl-1-benzofuran-5-ol | 2-Methyl-1-benzofuran | 2-Methyl-2,3-dihydro-1-benzofuran-5-ol |
| CAS Number | 6769-56-8 | 4265-25-2 | 111580-01-9 |
| Molecular Formula | C₉H₈O₂ | C₉H₈O | C₉H₁₀O₂ |
| Molecular Weight | 148.16 g/mol | 132.16 g/mol | 150.177 g/mol [3] |
| logP (o/w) | 2.39 (Predicted) | 3.220 (Experimental)[4] | Not Available |
| Water Solubility | Predicted to be low | 160.4 mg/L @ 25 °C (Estimated)[4] | Not Available |
| Boiling Point | Not Available | 197-198 °C @ 760 mmHg[4] | Not Available |
| Melting Point | Not Available | Not Available | Not Available |
| Appearance | Not Available | Colorless clear liquid (est.)[4] | Not Available |
Synthesis of the Benzofuran Core
Proposed Synthetic Pathway
A plausible route to 2-Methyl-1-benzofuran-5-ol would likely start from a substituted phenol, such as 4-methoxyphenol, to introduce the oxygen atom at the desired position. The synthesis could proceed through the following conceptual steps:
Figure 1: Proposed synthetic workflow for 2-Methyl-1-benzofuran-5-ol.
Step-by-Step Methodological Considerations:
-
Propargylation of 4-Methoxyphenol: The synthesis would commence with the O-alkylation of 4-methoxyphenol with propargyl bromide in the presence of a weak base like potassium carbonate (K₂CO₃) to form the corresponding aryl propargyl ether. This reaction is a standard procedure for introducing the propargyl group onto a phenolic oxygen.
-
Intramolecular Cyclization: The resulting aryl propargyl ether would then undergo an intramolecular cyclization to form the benzofuran ring. This key step can be catalyzed by various reagents, including bases or transition metals (e.g., palladium, gold, or copper catalysts), which promote the 5-endo-dig cyclization. The choice of catalyst can be critical for achieving high regioselectivity and yield.
-
Demethylation: The final step would involve the demethylation of the methoxy group at the 5-position to yield the desired hydroxyl group. Boron tribromide (BBr₃) is a common and effective reagent for this transformation, although other demethylating agents could also be employed.
This proposed pathway is a logical and feasible approach based on established benzofuran synthesis methodologies.[3] Researchers would need to optimize the reaction conditions for each step to achieve the desired product with good purity and yield.
Spectroscopic Characterization
The structural elucidation of 2-Methyl-1-benzofuran-5-ol would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for the target molecule are not available in the provided search results, we can predict the expected spectral features based on the analysis of related compounds.[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to provide key information about the substitution pattern on the benzofuran core.
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Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 2-position would be expected, likely in the range of δ 2.3-2.5 ppm.
-
Furan Proton: A singlet for the proton at the 3-position of the furan ring would likely appear around δ 6.2-6.5 ppm.
-
Aromatic Protons: The protons on the benzene ring will exhibit a characteristic splitting pattern. The proton at the 4-position would likely be a doublet, the proton at the 6-position a doublet of doublets, and the proton at the 7-position a doublet. The chemical shifts would be influenced by the electron-donating hydroxyl group.
-
Hydroxyl Proton: A broad singlet for the phenolic hydroxyl group would be observed, and its chemical shift would be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data and confirm the carbon framework.
-
Methyl Carbon: A signal for the methyl carbon at the 2-position would be expected in the aliphatic region, around δ 14-16 ppm.
-
Furan Carbons: The carbons of the furan ring (C2 and C3) would resonate in the downfield region, with C2 being a quaternary carbon.
-
Aromatic Carbons: The six carbons of the benzene ring would show distinct signals, with the carbon bearing the hydroxyl group (C5) shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum would reveal the presence of key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the phenolic hydroxyl group.
-
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic and furan ring C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ region.
-
C-O Stretches: The C-O stretching vibrations of the furan ring and the phenolic hydroxyl group would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 148, corresponding to the molecular weight of C₉H₈O₂.
-
Fragmentation Pattern: Common fragmentation pathways for benzofurans involve the loss of CO, CHO, and methyl radicals. The fragmentation pattern would provide further structural confirmation. For instance, a significant fragment at m/z 133, corresponding to the loss of a methyl group, would be anticipated.[9]
Reactivity and Potential for Further Functionalization
The chemical reactivity of 2-Methyl-1-benzofuran-5-ol is dictated by the interplay of its constituent functional groups: the electron-rich benzofuran ring system, the nucleophilic hydroxyl group, and the methyl group.
Figure 2: Key reactivity sites of 2-Methyl-1-benzofuran-5-ol.
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Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic substitution by the electron-donating hydroxyl group and the fused furan ring. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur, with the position of substitution directed by the existing substituents.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group is a versatile handle for further functionalization. It can undergo O-alkylation to form ethers and O-acylation to form esters, allowing for the introduction of a wide range of substituents to modulate the compound's properties.
-
Modification of the Methyl Group: While generally less reactive, the methyl group at the 2-position can potentially be functionalized through radical reactions or by conversion to a halomethyl group, which can then be displaced by various nucleophiles.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: The benzofuran core can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, particularly if converted to a halide or triflate derivative. This opens up avenues for the synthesis of more complex and diverse molecular architectures.
Biological and Medicinal Chemistry Perspectives
Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The structural features of 2-Methyl-1-benzofuran-5-ol make it an attractive starting point for the design of novel therapeutic agents.
The presence of the phenolic hydroxyl group is particularly significant, as it can participate in hydrogen bonding interactions with biological targets and may also contribute to antioxidant activity through radical scavenging mechanisms. The methyl group at the 2-position can influence the compound's lipophilicity and steric profile, which are important determinants of its pharmacokinetic and pharmacodynamic properties.
While specific biological studies on 2-Methyl-1-benzofuran-5-ol are not extensively reported in the searched literature, the broader class of benzofurans has been investigated for its interaction with various biological targets. For instance, some benzofuran derivatives have been explored as inhibitors of enzymes such as cholinesterases and as modulators of signaling pathways implicated in cancer and neurodegenerative diseases.[9]
The versatile reactivity of 2-Methyl-1-benzofuran-5-ol allows for the systematic exploration of its structure-activity relationship (SAR). By modifying the hydroxyl and methyl groups and by introducing substituents onto the aromatic ring, libraries of novel compounds can be synthesized and screened for a wide range of biological activities.
Conclusion and Future Directions
2-Methyl-1-benzofuran-5-ol represents a valuable building block in the field of medicinal chemistry. Its straightforward, albeit not explicitly detailed, synthesis and the presence of multiple functional groups for further derivatization make it an attractive scaffold for the development of novel bioactive molecules. The predicted spectral and physicochemical properties provide a solid foundation for its identification and characterization.
Future research efforts should focus on the development of a robust and scalable synthesis of 2-Methyl-1-benzofuran-5-ol and the comprehensive experimental characterization of its chemical and physical properties. Furthermore, the systematic biological evaluation of this compound and its derivatives is warranted to explore their therapeutic potential across various disease areas. The insights gained from such studies will undoubtedly contribute to the expanding landscape of benzofuran-based drug discovery.
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IJCPS. (2014). SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences, 3(2). [Link]
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